D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Description
D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- (CAS 112898-00-7) is a protected derivative of D-glutamine, a non-proteinogenic amino acid. Its molecular formula is C39H34N2O5 (MW: 610.6977 g/mol), with the D-configuration at the α-carbon, distinguishing it from the naturally occurring L-form . The compound features two orthogonal protecting groups:
- N2-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group for α-amine protection.
- N-trityl (triphenylmethyl): A bulky, acid-labile group protecting the side-chain amide of glutamine.
This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making it valuable for synthesizing peptides with glutamine residues without side reactions .
Properties
IUPAC Name |
(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c40-36(42)25-24-35(37(43)44)41(38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H2,40,42)(H,43,44)/t35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWDRCXXHFWKO-PGUFJCEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Carbobenzoxy Protection of D-Glutamic Acid
Reagents : D-glutamic acid, carbobenzoxy chloride (Z-Cl), sodium hydroxide.
Conditions : 0–15°C, aqueous NaOH, 3.5 hours.
Mechanism : Z-Cl reacts with the α-amino group of D-glutamic acid, forming N-carbobenzoxy-D-glutamic acid (Z-D-Glu-OH) .
Yield : 90%.
Rationale : The Cbz group provides temporary protection, enabling selective functionalization of the carboxyl groups in subsequent steps.
α-Carboxyl Benzylation
Reagents : Z-D-Glu-OH, bromobenzyl bromide, triethylamine (Et₃N), DMF.
Conditions : Room temperature, 24 hours.
Mechanism : Bromobenzyl bromide selectively esterifies the α-carboxyl group, yielding Z-D-Glu-OBzl .
Yield : >85% (estimated from patent examples).
Key Consideration : DMF stabilizes the intermediate, while Et₃N scavenges HBr generated during the reaction.
Amidation of γ-Carboxyl Group
Reagents : Z-D-Glu-OBzl, ethyl chloroformate, ammonia, THF.
Conditions : -20°C to 20°C, 6–24 hours.
Mechanism : Ethyl chloroformate activates the γ-carboxyl as a mixed carbonate, which reacts with ammonia to form Z-D-Gln-OBzl .
Yield : 60–62%.
Optimization Note : Excess ammonia (4–6 eq.) ensures complete conversion, though prolonged reaction times (>16 hours) reduce yields due to side reactions.
N-Tritylation of the Amide Side Chain
Reagents : Z-D-Gln-OBzl, trityl alcohol, acetic acid, sulfuric acid.
Conditions : 45–60°C, 8–24 hours.
Mechanism : Sulfuric acid catalyzes the reaction between trityl alcohol and the amide’s side chain, introducing the trityl (Trt) group to form Z-D-Gln(Trt)-OBzl .
Yield : 48–50%.
Challenges : Low yields stem from steric hindrance and competing acetylation (mitigated by acetic anhydride as a scavenger).
Hydrogenolysis of Cbz and Benzyl Groups
Reagents : Z-D-Gln(Trt)-OBzl, Pd/C (5–10%), methanol.
Conditions : H₂ atmosphere, 24–36 hours.
Outcome : Removal of Cbz and benzyl groups yields D-Gln(Trt)-OH .
Yield : 91–92%.
Fmoc Protection
Reagents : D-Gln(Trt)-OH, Fmoc-Osu (fluorenylmethyloxycarbonyl oxysuccinimide), sodium bicarbonate, dioxane.
Conditions : Room temperature, 6 hours.
Mechanism : Fmoc-Osu reacts with the α-amino group under basic conditions, forming Fmoc-D-Gln(Trt)-OH .
Yield : 85%.
Comparative Analysis of Reaction Conditions
Table 1: Critical Reaction Parameters and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cbz Protection | Z-Cl, NaOH | H₂O | 0–15°C | 3.5 | 90 |
| α-Carboxyl Benzylation | BrBzl, Et₃N | DMF | RT | 24 | >85 |
| Amidation | ClCOOEt, NH₃ | THF | -20–20°C | 6–24 | 60–62 |
| N-Tritylation | Trt-OH, H₂SO₄ | Acetic acid | 45–60°C | 8–24 | 48–50 |
| Hydrogenolysis | Pd/C, H₂ | Methanol | RT | 24–36 | 91–92 |
| Fmoc Protection | Fmoc-Osu, NaHCO₃ | Dioxane | RT | 6 | 85 |
Industrial-Scale Adaptations
Industrial production scales the above steps with modifications:
-
Continuous Flow Reactors : Used for hydrogenolysis to enhance Pd/C catalyst efficiency and safety.
-
Solvent Recovery Systems : DMF and THF are recycled via distillation, reducing costs.
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Automated pH Control : Critical during Fmoc-Osu reactions to prevent epimerization.
Challenges and Mitigation Strategies
-
Low Tritylation Yields : Additives like acetic anhydride improve yields by scavenging water.
-
Epimerization Risk : Strict temperature control (-20°C) during amidation preserves chiral integrity.
-
Pd/C Catalyst Cost : Fixed-bed reactors with catalyst recycling reduce Pd consumption.
Alternative Methodologies
Chemical Reactions Analysis
1.1. Fmoc Group Removal
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mild basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF) . This generates a free α-amino group for subsequent peptide bond formation .
Mechanism :
The reaction proceeds via β-elimination, where piperidine abstracts a proton from the fluorenylmethyl group, leading to the release of CO₂ and the formation of dibenzofulvene .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagent | Piperidine/DMF (20–30%) |
| Temperature | Room temperature (20–25°C) |
| Time | 10–30 minutes |
1.2. Trityl Group Removal
The triphenylmethyl (trityl, Trt) group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Mechanism :
Protonation of the trityl group weakens the C–N bond, resulting in cleavage and regeneration of the free amide functionality.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagent | TFA/DCM (1–5%) |
| Temperature | 0–4°C (to minimize side reactions) |
| Time | 1–2 hours |
Coupling Reactions
The deprotected amino group participates in peptide bond formation via activation of the carboxyl group. Common coupling agents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIC (Diisopropylcarbodiimide) .
Key Steps:
-
Activation : The carboxylate reacts with HATU to form an active ester.
-
Nucleophilic Attack : The amine of the incoming amino acid attacks the activated carbonyl.
Efficiency :
Coupling efficiency exceeds 90% under optimized conditions, as demonstrated in solid-phase peptide synthesis (SPPS) .
Stability Under Various Conditions
| Condition | Stability Outcome |
|---|---|
| Basic Media | Fmoc group labile; Trt stable |
| Acidic Media | Trt group labile; Fmoc stable |
| Oxidative Agents | Side-chain amide oxidation at >50°C |
| Aqueous Solutions | Hydrolysis of amide bonds at extreme pH |
4.1. Racemization
Prolonged exposure to basic conditions during Fmoc deprotection can lead to racemization. This is mitigated by:
4.2. Trityl Premature Cleavage
Strong acids (e.g., HCl) or prolonged TFA exposure can prematurely remove Trt. Strategic use of mild acid concentrations (1–2% TFA) prevents this .
Comparative Analysis with Related Compounds
| Compound | Deprotection Conditions | Coupling Efficiency |
|---|---|---|
| D-Glutamine-Fmoc(Trt) | Fmoc: piperidine; Trt: TFA | 90–95% |
| Fmoc-L-Gln-OH | Fmoc: piperidine | 85–90% |
| Boc-Gln(Trt)-OH | Boc: TFA; Trt: TFA | 80–85% |
Research Findings
Scientific Research Applications
Peptide Synthesis
D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- is primarily utilized as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group during the synthesis process, allowing for selective deprotection and coupling reactions.
Synthesis Pathway
The synthesis typically involves:
- Fmoc Protection: The amino group of glutamine is protected using the Fmoc group.
- Coupling Reactions: The protected amino acid can be coupled with other amino acids using standard peptide coupling agents like DIC or HATU.
- Deprotection: The Fmoc group can be removed under basic conditions to yield free amino acids for further reactions.
This method is crucial in producing peptides with specific sequences that can be used in therapeutic applications or as research tools.
Drug Development
D-Glutamine derivatives have potential applications in drug development due to their ability to modulate biological activities. The triphenylmethyl (Trt) group enhances the stability and solubility of the compounds, making them suitable candidates for pharmaceutical formulations.
Case Studies
- Anticancer Agents: Research has shown that certain D-glutamine derivatives exhibit cytotoxic properties against cancer cell lines. For instance, compounds modified with various side chains have been tested for their ability to inhibit tumor growth in vitro.
- Neuroprotective Effects: Some studies suggest that D-glutamine derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Biochemical Reagents
In biochemical research, D-Glutamine serves as a substrate or reagent in various assays and experiments:
- Enzyme Substrates: It can be used as a substrate for enzymes involved in amino acid metabolism.
- Cell Culture: D-Glutamine is often added to cell culture media to support cell growth and proliferation, particularly in neuronal cultures where it plays a role in neurotransmitter synthesis.
Mechanism of Action
The compound exerts its effects primarily through its protective groups. The Fmoc group protects the amino group of D-glutamine, preventing unwanted reactions during peptide synthesis. The Trt group protects the carboxyl group, allowing for selective reactions at other sites. These protective groups can be removed under specific conditions, enabling the formation of peptide bonds and other modifications.
Comparison with Similar Compounds
Structural Analogs in Amino Acid Derivatives
(a) N2-Fmoc-N-trityl-L-Asparagine (CAS 132388-59-1)
- Formula : C38H32N2O5 (MW: 596.67 g/mol).
- Key Difference : Asparagine backbone (4-carbon chain) vs. glutamine (5-carbon).
- However, the shorter chain may limit applications in peptides requiring glutamine’s specific interactions .
(b) Nα-Fmoc-Nδ-trityl-L-Glutamine (Fmoc-Gln(Trt)-OH)
- Formula : C39H34N2O5 (MW: 610.6977 g/mol).
- Key Difference : L-configuration vs. D-configuration.
- Impact : The D-form is resistant to enzymatic degradation, making it useful in studying peptide stability or designing protease-resistant analogs .
(c) N-Fmoc-N-trityl-L-Histidine Derivatives
- Key Difference : Imidazole side chain vs. glutamine’s carboxamide.
- Impact : Histidine’s imidazole requires different protection strategies (e.g., trityl for N(τ)), influencing solubility and metal-binding properties .
Functional Group Comparisons
(a) Fmoc-Protected Amino Acids
- Key Difference : Side-chain functionality (e.g., phosphorylated threonine vs. trityl-protected glutamine).
- Impact : Phosphorylated derivatives are used in studying signaling pathways, whereas trityl-protected glutamine prevents side-chain cyclization during peptide elongation .
(b) Trityl vs. Other Protecting Groups
- Comparison with Boc (tert-butoxycarbonyl) :
- Trityl : Acid-labile (removed with TFA), highly hydrophobic.
- Boc : Base-labile, less steric hindrance.
- Impact : Trityl’s bulkiness slows coupling kinetics but enhances side-chain stability in acidic conditions .
Biological Activity
D-Glutamine, specifically the compound N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, is a derivative of glutamine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (Trt) moiety. Understanding its biological activity is crucial for exploring its applications in biochemistry and pharmacology.
- Molecular Formula : C20H20N2O5
- Molecular Weight : 368.38 g/mol
- CAS Number : 132327-80-1
- Purity : Generally >97% (HPLC)
Biological Activity
D-Glutamine plays several critical roles in biological systems, particularly in metabolic processes and immune function. The following sections summarize key findings regarding its biological activities.
1. Metabolism and Immune Function
Glutamine is recognized as an essential nutrient for various immune cells, including lymphocytes and macrophages. It supports:
- Lymphocyte Proliferation : Glutamine enhances the proliferation of lymphocytes, which are crucial for adaptive immunity .
- Cytokine Production : It stimulates the production of cytokines, which are vital for cell signaling during immune responses .
Moreover, glutamine metabolism involves two primary enzymes:
- Glutamine Synthetase (GS) : Synthesizes glutamine from glutamate and ammonium.
- Phosphate-dependent Glutaminase (GLS) : Converts glutamine back to glutamate, facilitating energy production through the TCA cycle .
2. Effects on Cellular Functions
Research indicates that D-glutamine can influence various cellular functions:
- Protein Synthesis : It stimulates protein synthesis and reduces proteolysis in enterocytes (intestinal cells), thus promoting cellular growth and repair .
- Gene Expression Modulation : Glutamine enhances the expression of genes involved in metabolic pathways and stress responses, such as heat shock proteins .
3. Role in Inflammatory Conditions
Glutamine has been studied for its potential to modulate inflammatory responses:
- It reduces pro-inflammatory cytokine production in conditions like inflammatory bowel disease (IBD), suggesting a therapeutic role in managing such disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of D-glutamine derivatives:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and trityl (δ ~7.2–7.4 ppm) group incorporation .
- Mass Spectrometry : ESI-HRMS provides accurate mass verification (e.g., [M+H]⁺ for C₄₀H₃₆N₂O₅: calc. 640.2674) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: 75.45%, H: 5.66%, N: 4.40%) .
How does the steric bulk of the Trityl group impact peptide synthesis applications?
Advanced Research Focus
The trityl (triphenylmethyl) group:
- Orthogonal Protection : Enables selective deprotection of side-chain amines under mild acidic conditions (1% TFA in DCM) while preserving Fmoc groups .
- Solubility Challenges : May reduce solubility in polar solvents (e.g., DMF), requiring optimized coupling protocols (e.g., extended activation with HOBt/DIC) .
- Aggregation Risks : Documented in solid-phase synthesis for glutamine-rich sequences; pre-activation with Oxyma Pure improves coupling efficiency .
What strategies mitigate N-Trityl group instability during long-term storage or under specific experimental conditions?
Q. Advanced Research Focus
- Storage : Lyophilized solids stored at -20°C under argon show >95% stability over 12 months. Avoid prolonged exposure to light or humidity .
- Acidic Conditions : Trityl groups hydrolyze in strong acids (e.g., TFA >50%). Use dilute TFA (0.5–1%) for deprotection to minimize cleavage .
- Chromatographic Artifacts : Silica gel columns with neutral pH modifiers (e.g., Et₃N) prevent premature trityl deprotection during purification .
How can researchers distinguish between D- and L-isomers of N2-Fmoc-N-Trityl glutamine in enantioselective synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences ~2–3 min) .
- Optical Rotation : D-Glutamine derivatives exhibit specific rotations (e.g., [α]ᴅ²⁵ = -32.5° in MeOH) distinct from L-forms .
- Enzymatic Assays : L-Amino acid oxidase selectively degrades L-isomers, leaving D-forms intact for quantification .
What are the limitations of using N2-Fmoc-N-Trityl-D-glutamine in solid-phase peptide synthesis (SPPS)?
Q. Advanced Research Focus
- Steric Hindrance : Bulky Trityl groups slow coupling kinetics. Use double coupling protocols with DIC/HOAt or pre-formed amino acid fluorides .
- Side Reactions : Trityl migration under basic SPPS conditions (e.g., piperidine deprotection). Monitor via LC-MS after each coupling cycle .
- Cleavage Efficiency : Residual trityl groups after TFA treatment may require scavengers (e.g., triisopropylsilane) to prevent alkylation side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
